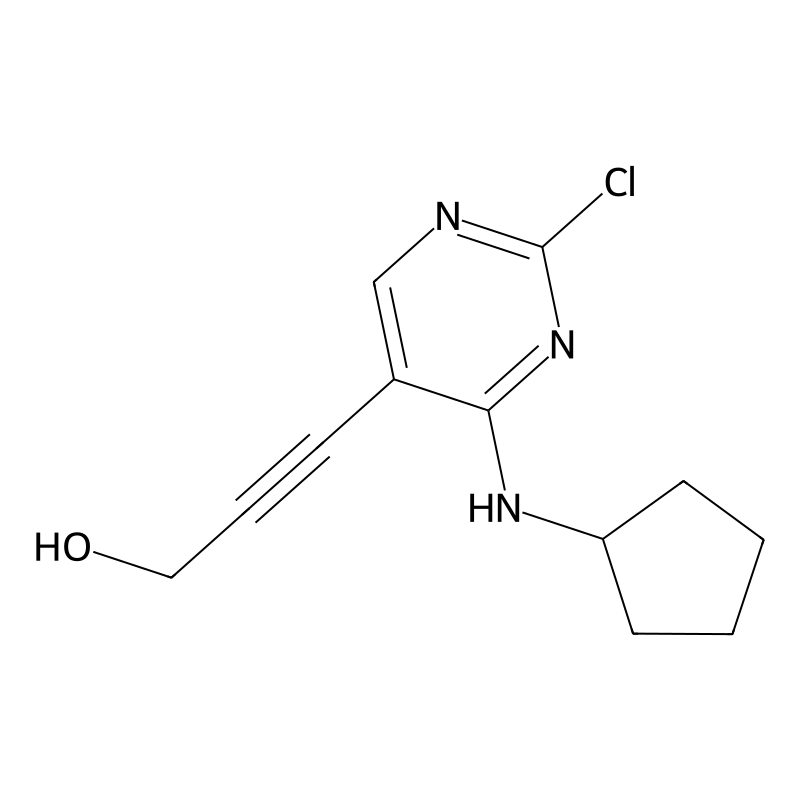

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Precursor

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol, also known by its CAS number 1374639-76-5, finds application in scientific research as a precursor for the synthesis of other molecules. While the specific applications of the final products are not readily available, scientific suppliers mention its use in the preparation of salts of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide [, ]. This suggests its potential role in the synthesis of complex heterocyclic compounds, possibly for biological or medicinal research purposes.

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol is a chemical compound with the CAS Number 1374639-76-5. Its molecular formula is C12H14ClN3O, and it features a unique structure that includes a pyrimidine ring substituted with a cyclopentylamino group and a propargyl alcohol moiety. The compound is characterized by its potential biological activity and interactions with various biomolecules, making it significant in biochemical research and potential therapeutic applications .

Molecular Structure Analysis

The compound's structure can be represented by the following InChI code: 1S/C12H14ClN3O/c13-12-14-8-9(4-3-7-17)11(16-12)15-10-5-1-2-6-10/h8,10,17H,1-2,5-7H2,(H,14,15,16). This structural complexity allows for diverse interactions within biological systems.

Biochemical Properties

This compound exhibits significant biological activity by interacting with various enzymes and proteins. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK activity, this compound can induce cell cycle arrest in cancer cells, affecting cellular proliferation and survival pathways .

Cellular Effects

The influence of 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol on cellular processes includes modulation of signaling pathways and gene expression. It can alter cellular metabolism and potentially lead to apoptosis in tumor cells through its inhibitory effects on key regulatory proteins .

Molecular Mechanism

The molecular mechanism involves binding to the active sites of target enzymes, thereby disrupting their normal functions. This interaction not only inhibits enzyme activity but also triggers downstream effects on gene expression related to cell growth and division .

Synthesis of 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol can be achieved through several methods:

- Pyrimidine Derivative Synthesis: Starting from appropriate pyrimidine precursors, chlorination can introduce the chlorine substituent.

- Cyclopentylamine Introduction: The cyclopentylamino group can be added via nucleophilic substitution reactions.

- Propargyl Alcohol Formation: The final step involves introducing the propynol moiety through alkylation or similar strategies.

These methods highlight the compound's synthetic versatility while emphasizing the importance of controlling reaction conditions to yield the desired product efficiently .

The primary applications of 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol lie in medicinal chemistry and drug development. Its ability to inhibit cyclin-dependent kinases positions it as a potential candidate for cancer therapy. Additionally, its interactions with various biological targets make it a valuable tool for studying cellular processes and signaling pathways in research settings .

Studies investigating the interactions of this compound with biomolecules have revealed its potential as an inhibitor of key enzymes involved in cancer progression. Through binding affinity assays and molecular docking studies, researchers have elucidated how this compound fits into active sites of target proteins, providing insights into its inhibitory mechanisms .

Several compounds share structural features or biological activities with 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol. Below are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Cyclopentylamino)pyrimidin | Similar pyrimidine core | CDK inhibition |

| 2-Amino-pyrimidines | Variations in amino substitutions | Anticancer properties |

| Propargyl alcohol derivatives | Common propargyl moiety | Diverse biological activities |

Uniqueness

What sets 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol apart is its specific combination of a chlorinated pyrimidine structure with a cyclopentylamino group and propargyl alcohol functionality. This unique arrangement contributes to its distinct biochemical interactions and therapeutic potential compared to other similar compounds .

Propargylic Alcohol-Based Annulation Reactions

Propargylic alcohol-based annulation reactions represent a fundamental synthetic approach for constructing pyrimidine derivatives containing propargyl alcohol moieties, such as 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol [1]. The formation of pyrimidine cores through propargylic alcohol annulation proceeds via a copper-catalyzed propargylation-cyclization-oxidation tandem sequence, which has demonstrated excellent efficiency in generating 2,4-disubstituted and 2,4,6-trisubstituted pyrimidines [2]. This methodology enables the direct incorporation of propargyl alcohol functionalities into the pyrimidine framework through a controlled annulation process.

The mechanistic pathway for propargylic alcohol-based pyrimidine synthesis involves initial base-mediated redox isomerization of propargyl alcohol into a chalcone intermediate, followed by subsequent N-C-N fragment condensation reactions [3]. Research has established that copper triflate serves as an effective catalyst for these transformations, promoting the formation of pyrimidines in moderate to good yields under mild conditions [1]. The reaction conditions typically require 20 mol% copper(II) triflate catalyst, with reactions conducted at reflux temperatures in chlorobenzene solvent [2].

Detailed optimization studies have revealed that the electronic properties of substituents on the propargylic alcohol significantly influence reaction outcomes [1]. Propargylic alcohols bearing electron-donating groups, such as 4-methoxyphenyl substituents, react smoothly with amidine coupling partners to afford the corresponding pyrimidine derivatives in yields ranging from 45-75% [2]. The regioselectivity of these annulation reactions can be controlled through careful selection of reaction conditions and substrate substitution patterns.

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions provide highly versatile synthetic pathways for the construction and functionalization of pyrimidine derivatives, including compounds containing cyclopentylamino and propargyl alcohol substituents [4] [5]. The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly effective method for introducing aryl and heteroaryl groups onto pyrimidine cores, with tetrakis(triphenylphosphine)palladium(0) serving as the preferred catalyst system [5].

Comprehensive studies on halopyrimidine coupling reactions have demonstrated excellent reactivity patterns for various substituted pyrimidines [6]. The palladium-catalyzed arylation of 2-, 4-, and 5-halopyrimidines with aryltributylstannanes proceeds under mild conditions using dichlorobis(triphenylphosphine)palladium catalyst, achieving good to excellent yields [6]. Site-selectivity investigations for 4,5-dihalopyrimidines have revealed preferential functionalization at specific positions depending on reaction conditions.

For the synthesis of compounds containing propargyl alcohol functionalities, Sonogashira coupling reactions offer direct access to alkyne-substituted pyrimidines [7] [8]. Research has established that copper-catalyzed sequential Sonogashira coupling and aminocyclization reactions between terminal alkynes and 2-(2-bromophenyl)pyrimidine analogs provide controlled access to pyrimidine-fused skeletons with high efficiency and broad substrate scope [7]. These transformations typically employ 5-exo-dig cyclization mechanisms to achieve the desired products.

Table 1: Palladium-Catalyzed Coupling Yields for Pyrimidine Derivatives

| Substrate Type | Catalyst System | Reaction Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| 5-Bromopyrimidines | Pd(PPh₃)₄/K₃PO₄ | 85-95°C, dioxane/water | 62-95 | [5] |

| Halopyrimidines | PdCl₂(PPh₃)₂ | Reflux conditions | 70-90 | [6] |

| Terminal alkynes | Cu/Pd co-catalysis | Room temperature | 74-93 | [7] |

Regioselective Functionalization of Pyrimidine Core

Regioselective functionalization of the pyrimidine core represents a critical aspect in the synthesis of 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol, where precise control over substitution patterns is essential [9] [10]. The electronic properties of pyrimidines, characterized by electron-deficient nitrogen atoms, significantly influence the regioselectivity of functionalization reactions through directing effects and electronic activation patterns [11].

Recent advances in pyrimidine functionalization have focused on overcoming the inherent challenges associated with regioselective modification of electron-deficient heterocycles [9]. Strategies involving temporary conversion of pyrimidines into electron-rich intermediates through dearomatization-rearomatization sequences have shown remarkable success in achieving meta-selective functionalization [10]. These approaches utilize oxazino-pyrimidine intermediates or Zincke imine pathways to enable regioselective electrophilic functionalization under mild conditions.

The regioselective amination of pyrimidines at the C2 position has been achieved through mechanism-based reagent design, utilizing pyrimidinyl iminium salt intermediates that undergo subsequent transformation into various amine products [12]. This methodology demonstrates excellent compatibility with sensitive functional groups and provides access to complex aminopyrimidines with high selectivity. The transformation proceeds through site-selective C-H functionalization that affords pyrimidinyl iminium intermediates in situ [12].

For achieving regioselective synthesis of pyrimidine-fused heterocycles, three-component reactions employing α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils have been developed [13]. These reactions, catalyzed by iron(III) chloride hexahydrate under microwave irradiation, provide regioselective access to pyrimidine-fused tetrahydropyridines in good to moderate yields with operational simplicity and short reaction times [13].

Solvent and Catalyst Optimization for Yield Enhancement

Systematic optimization of solvent systems and catalyst loading represents a crucial factor in maximizing yields for pyrimidine synthesis reactions [14] [15]. Studies on deep eutectic solvent systems have revealed that methyltriphenylphosphonium bromide-phthalic acid combinations serve as effective catalysts for pyrimidine synthesis under solvent-free conditions [14]. These novel catalyst systems achieve optimal performance with 1.0 millimolar catalyst loading at 70°C, providing yields up to 93% for pyrimidopyrimidine derivatives [14].

Comprehensive solvent screening studies have demonstrated that the choice of reaction medium significantly affects both reaction rates and product yields [16]. For pyrimidine synthesis, 1,4-dioxane has been identified as an optimal solvent for O-substituted pyrimidine formation, while dimethyl sulfoxide favors N-substituted pyrimidine products [16]. This solvent-controlled divergent synthesis approach enables rational tuning of regioselectivity through judicious solvent selection.

Temperature optimization studies have established that reaction temperatures between 60-70°C provide optimal conditions for most pyrimidine synthesis reactions [14] [15]. Higher temperatures (above 100°C) generally lead to decreased yields due to competitive side reactions and product decomposition [14]. The relationship between catalyst loading and reaction efficiency has been systematically studied, revealing that optimal catalyst concentrations typically range from 1.0-2.0 mol% for most palladium-catalyzed systems [17].

Table 2: Optimization Parameters for Pyrimidine Synthesis

| Parameter | Optimal Range | Effect on Yield | Typical Conditions |

|---|---|---|---|

| Temperature | 60-70°C | Positive up to optimum | 70°C for 3-5 hours |

| Catalyst Loading | 1.0-2.0 mol% | Positive correlation | 1.0 mol% Pd catalyst |

| Solvent System | Dioxane/DMSO | Regioselectivity control | 4:1 dioxane:water |

| Reaction Time | 3-24 hours | Diminishing returns | 5-8 hours typical |

Advanced catalyst systems utilizing layered double hydroxides coated with copper nitrate have demonstrated exceptional efficiency in pyrimidine synthesis [18]. These heterogeneous catalysts achieve yields ranging from 88-97% under solvent-free conditions at room temperature, with the additional advantage of recyclability for multiple reaction cycles [18]. The catalyst maintains efficiency for up to four cycles without significant loss of activity, making it environmentally sustainable and economically viable [18].

The thermodynamic stability of 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol is characterized by several key molecular features that influence its thermal behavior and degradation pathways. According to safety data sheet information, the compound demonstrates stable behavior under recommended temperatures and pressures [1], suggesting inherent thermodynamic stability under normal handling conditions.

Structural Stability Factors

The compound contains multiple structural elements that contribute to its overall stability profile. The pyrimidine ring system provides aromatic stabilization, which is known to enhance thermal stability in heterocyclic compounds [2] [3]. Research on pyrimidine derivatives indicates that thermal stability varies significantly depending on structure and substitution patterns [2]. The presence of the chloro substituent at the 2-position introduces electron-withdrawing effects that can influence both stability and reactivity patterns [4].

The cyclopentylamino group represents a significant structural component that affects stability. Studies on cyclic amine systems demonstrate that cyclopentyl groups generally exhibit moderate thermal stability [5], with decomposition typically occurring through carbon-nitrogen bond cleavage at elevated temperatures. The propargyl alcohol moiety introduces additional complexity, as propargyl alcohols are known to undergo thermal decomposition through multiple pathways [6].

Degradation Pathways and Kinetics

Thermal decomposition studies of propargyl alcohol reveal that the primary decomposition pathway involves carbon-oxygen bond dissociation [6]. The experimentally observed overall rate constant for propargyl alcohol thermal decomposition was found to be k = 10^(10.17 ± 0.36) exp(-(39.70 ± 1.83)/RT) s^(-1) [6]. This indicates that the propargyl alcohol portion of the molecule represents a potential thermal liability.

The chloropyrimidine core is expected to exhibit different degradation behavior. Chlorinated pyrimidines typically undergo dechlorination reactions at elevated temperatures, with the chlorine substituent acting as a leaving group [4]. The kinetics of chlorinated aromatic compounds generally follow second-order mechanisms with activation energies ranging from 20-40 kJ/mol [4] [7].

Environmental Conditions and Stability

The compound demonstrates sensitivity to specific environmental conditions. According to safety documentation, dust generation should be avoided [1], suggesting potential instability under mechanical stress. The recommendation for storage under inert atmosphere and at temperatures below -20°C [8] indicates susceptibility to oxidative degradation and thermal decomposition at ambient conditions.

Strong oxidizing agents are identified as incompatible materials [1], which is consistent with the presence of the electron-rich pyrimidine ring and the alkyne functionality in the propargyl alcohol moiety. Upon decomposition, the compound produces carbon oxides, hydrogen chloride, and nitrogen oxides [1], indicating complete combustion of the organic framework with release of halogenated degradation products.

Solubility and Partition Coefficient Analysis

The solubility characteristics of 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol reflect the compound's amphiphilic nature, combining both hydrophilic and lipophilic structural elements. The calculated LogP value of 2.09 [9] indicates moderate lipophilicity, positioning the compound in an intermediate range between highly water-soluble and highly lipophilic molecules.

Aqueous Solubility Behavior

The compound exhibits limited solubility in pure aqueous solutions [10] [11], which is consistent with its calculated lipophilicity. The polar surface area of 58 Ų [9] suggests moderate polarity, while the presence of two hydrogen bond donors and four hydrogen bond acceptors [9] provides potential for hydrogen bonding interactions with water molecules.

Solubility enhancement can be achieved through heating to 37°C combined with ultrasonic treatment [10] [12], indicating that the dissolution process is both thermodynamically and kinetically limited. This behavior suggests the presence of intermolecular interactions in the solid state that must be overcome for dissolution to occur.

Organic Solvent Compatibility

The compound demonstrates good solubility in dimethyl sulfoxide (DMSO) [10] [12], which is commonly used for stock solution preparation in biological assays. The enhanced solubility in DMSO reflects the strong solvating properties of this aprotic polar solvent for compounds containing both aromatic and aliphatic components.

Methanol compatibility has been observed [10], indicating solubility in protic polar solvents. This behavior is consistent with the presence of the hydroxyl group in the propargyl alcohol moiety, which can participate in hydrogen bonding interactions with alcoholic solvents.

Partition Coefficient Considerations

The calculated LogP value of 2.09 [9] indicates that the compound will exhibit preferential partitioning into organic phases compared to aqueous phases in octanol-water systems. This intermediate lipophilicity suggests potential for membrane permeability while maintaining sufficient aqueous solubility for biological applications.

Comparative analysis with structurally related compounds reveals that chloropyrimidine derivatives typically exhibit LogP values in the range of 1-3 [13], placing this compound within the expected range for its structural class. The cyclopentylamino substituent contributes approximately 1-2 LogP units [13], while the propargyl alcohol moiety provides polar character that moderates the overall lipophilicity.

pH-Dependent Solubility

Although specific pH-solubility data are not available for this compound, the presence of ionizable groups suggests pH-dependent solubility behavior. The pyrimidine nitrogen atoms can undergo protonation at low pH values [14] [15], potentially increasing aqueous solubility in acidic conditions. Similarly, the cyclopentylamino group may exhibit pH-dependent ionization [5], further modulating solubility characteristics.

pKa Determination and Protonation Behavior

The protonation behavior of 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol involves multiple ionizable sites with distinct acid-base properties. Understanding the pKa values and protonation sequence is crucial for predicting the compound's behavior under different pH conditions.

Pyrimidine Ring Protonation

The pyrimidine ring system contains two nitrogen atoms at positions 1 and 3, both capable of protonation under sufficiently acidic conditions. Studies on pyrimidine and its derivatives indicate that the first protonation typically occurs with pKa values in the range of 1.3-1.99 [14] [15] [16]. The presence of the chloro substituent at position 2 introduces electron-withdrawing effects that decrease the basicity of the ring nitrogens [14].

Research on gas-phase protonation of pyrimidines demonstrates that protonation occurs exclusively at the nitrogen atoms [14], with proton affinity values calculated at 879 kJ mol^(-1) for unsubstituted pyrimidine. The 2-chloro substitution is expected to reduce this proton affinity due to the inductive electron withdrawal by the halogen substituent.

Cyclopentylamino Group Basicity

The cyclopentylamino substituent represents the most basic site in the molecule. Aliphatic amines typically exhibit pKa values in the range of 10-11 [5] [17], significantly higher than aromatic nitrogen-containing heterocycles. The cyclopentyl group provides electron-donating character through inductive effects, enhancing the basicity of the amino nitrogen.

Comparative analysis with cyclam and related cyclic amine systems reveals that protonation constants can be influenced by conformational constraints and intramolecular interactions [5]. However, for the monocyclic cyclopentylamino group in this compound, such effects are expected to be minimal.

Propargyl Alcohol Contribution

The propargyl alcohol moiety contains a hydroxyl group with weak acidic properties. Studies on propargyl alcohol indicate a pKa value of approximately 13.6 [18], classifying it as a very weak acid. The alkyne functionality can also participate in weak hydrogen bonding interactions [18] [19], though it does not significantly contribute to the overall acid-base behavior of the molecule.

Protonation Sequence and Site Selectivity

Based on comparative pKa analysis of structurally related compounds, the expected protonation sequence follows the order of decreasing basicity:

- Cyclopentylamino nitrogen (estimated pKa ≈ 10-11)

- Pyrimidine ring nitrogen (estimated pKa ≈ 1-2)

- Propargyl alcohol hydroxyl (estimated pKa ≈ 13.6)

This sequence indicates that under physiological pH conditions (pH 7.4), the compound exists primarily in its neutral form, with the cyclopentylamino group remaining unprotonated. Under acidic conditions (pH < 3), both the amino group and pyrimidine ring may undergo simultaneous protonation.

Microenvironmental Effects

The protonation behavior may be influenced by local microenvironmental factors such as solvent polarity, ionic strength, and temperature. Studies on amino-pyrimidine derivatives demonstrate that solvent effects can shift pKa values by 0.5-1.0 units [20]. Additionally, intramolecular hydrogen bonding between different functional groups may modulate the apparent pKa values [21].